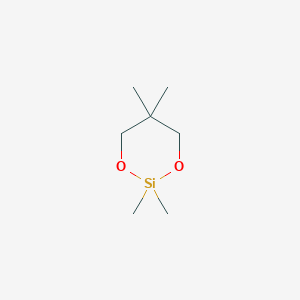
2,2,5,5-tetramethyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-tetramethyl-1,3,2-dioxasilinane is a cyclic organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring with two oxygen atoms and four methyl groups. This compound is known for its stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane can be synthesized through several methods. One common approach involves the reaction of neopentyl glycol with dichlorodimethylsilane in the presence of a base, such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-oxygen bonds, leading to simpler silicon-containing compounds.
Substitution: New silicon-containing compounds with different functional groups.
科学研究应用
Chemical Properties and Structure
Molecular Formula: C₇H₁₆O₂Si
Molecular Weight: 160.29 g/mol
IUPAC Name: 2,2,5,5-tetramethyl-1,3,2-dioxasilinane
The compound features a six-membered ring containing silicon and oxygen atoms interspersed with four methyl groups. This configuration contributes to its stability and reactivity in chemical processes.
Chemistry
- Precursor in Synthesis : this compound serves as a precursor in the synthesis of various organosilicon compounds. It is utilized in organic transformations due to its ability to form stable silicon-oxygen bonds.
-
Reagent in Organic Reactions : The compound is often employed in reactions such as oxidation and reduction. For instance:
- Oxidation : Utilizing hydrogen peroxide or peracids can convert it into silanol or siloxane derivatives.
- Reduction : Lithium aluminum hydride serves as a reducing agent to cleave silicon-oxygen bonds.
Biology
- Silicon-Based Biomaterials : Research indicates that this compound can be utilized in developing biomaterials that leverage silicon's biological roles. Its structural properties allow it to mimic natural compounds effectively.
- Model Compound Studies : It acts as a model compound in studies examining silicon's role in biological systems, particularly within plant biology where silicon is known to enhance growth and resistance against pathogens.
Medicine
- Drug Delivery Systems : Investigations into its potential use in drug delivery systems highlight its ability to form stable complexes with pharmaceuticals, enhancing their bioavailability.
- Medical Devices : The compound's stability makes it suitable for incorporation into medical devices where biocompatibility and durability are essential.
Industry
- Production of Silicone-Based Materials : this compound is integral in producing silicone-based materials used in coatings and adhesives due to its favorable chemical properties.
- Coatings and Sealants : Its unique structure allows for the development of high-performance coatings that provide durability and resistance to environmental factors.
Case Study 1: Silylation Reactions
A study demonstrated the efficiency of using this compound for silylation of β-C(sp³)–H bonds of alcohols. The resulting dioxasilinane underwent further oxidation to yield high-purity diols with yields ranging from 41% to 72% depending on the reaction conditions utilized .
Case Study 2: Drug Delivery
Research exploring the use of this compound in drug delivery systems revealed that it could enhance the solubility and stability of certain therapeutic agents when complexed with them. This application shows promise for improving the efficacy of treatments for chronic diseases.
作用机制
The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .
相似化合物的比较
Similar Compounds
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxan
- 2,2-Dimethylpropane-1,3-diol cyclic dimethylsilyl ether
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxacyclohexane
Uniqueness
2,2,5,5-tetramethyl-1,3,2-dioxasilinane stands out due to its unique six-membered ring structure incorporating silicon and oxygen atoms. This structure imparts exceptional stability and reactivity, making it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds .
属性
CAS 编号 |
14760-11-3 |
|---|---|
分子式 |
C7H16O2Si |
分子量 |
160.29 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChI 键 |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
规范 SMILES |
CC1(CO[Si](OC1)(C)C)C |
Key on ui other cas no. |
14760-11-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















